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Compound of Interest

Compound Name:
3-bromo-4-oxo-4H-chromen-7-yl

methanesulfonate

CAS No.: 2034156-75-5

Cat. No.: B2978190 Get Quote

Executive Summary
3-Halogenated chromone mesylates represent a specialized class of "privileged structures" in

medicinal chemistry. Their utility stems from the divergent reactivity of their two key functional

handles:

The C3-Halogen (Cl, Br, I): A site for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Heck, Sonogashira) or nucleophilic substitution to introduce aryl, vinyl, or alkynyl groups.

The Mesylate (OMs): A potent leaving group (typically at C7, derived from a phenol)

facilitating SN2 displacements by amines, azides, or thiols, or serving as a solubility-

enhancing moiety in prodrug design.

This guide provides a rigorous workflow for synthesizing these scaffolds and leveraging them to

access bioactive chemical space (e.g., PI3K inhibitors, anticholinesterase agents).

Strategic Synthesis & Mechanism
The synthesis of 3-halogenated chromone mesylates requires a sequential approach to avoid

chemo-selectivity issues. The recommended pathway is Cyclization

Halogenation
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Mesylation.

Core Scaffold Construction
The chromone ring is best constructed via the Vilsmeier-Haack reaction or the Baker-

Venkataraman rearrangement followed by cyclization.

Precursor: 2'-Hydroxyacetophenone (substituted with -OH at C4' to eventually yield the C7-

OH for mesylation).

Cyclization: Treatment with DMF/PCl

or DMF-DMA yields the enaminoketone, which cyclizes to the chromone.

C3-Halogenation (The Electrophilic Handle)
Halogenation must be controlled to prevent over-halogenation of the electron-rich phenolic ring.

Chlorination: Use N-chlorosuccinimide (NCS) or SO

Cl

.

Bromination: Use N-bromosuccinimide (NBS) in CH

CN or Br

/Acetic Acid.

Iodination: Use I

/Ceric Ammonium Nitrate (CAN) for mild, regioselective C3-iodination.

Mesylation (The Nucleofugal Handle)
The final step involves converting the free hydroxyl group (e.g., at C7) into a mesylate.

Reagent: Methanesulfonyl chloride (MsCl).

Base: Triethylamine (Et
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N) or Pyridine.

Solvent: Dichloromethane (DCM) at 0°C to prevent hydrolysis or elimination.
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Figure 1: Step-wise synthetic pathway ensuring regioselective installation of the halogen and

mesylate groups.

Experimental Protocols
The following protocols are standardized for a 3-Bromo-7-mesyloxychromone model system.

Protocol A: Regioselective C3-Bromination
Objective: Synthesize 3-bromo-7-hydroxychromone from 7-hydroxychromone.

Dissolution: Dissolve 7-hydroxychromone (1.0 eq) in glacial acetic acid (10 mL/g).

Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes at room

temperature. Note: Slow addition prevents poly-bromination.

Reaction: Stir at 60°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product usually

has a higher Rf than the starting material.

Quench: Pour the mixture into ice-cold water (50 mL/g).

Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Yield Target: >85%[1]

Validation: ^1H NMR (DMSO-d
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) shows disappearance of the C3-H singlet (approx.

6.3 ppm).

Protocol B: Mesylation of the C7-Hydroxyl
Objective: Convert the C7-OH to C7-OMs to activate it for substitution.

Setup: Purge a round-bottom flask with N

. Dissolve 3-bromo-7-hydroxychromone (1.0 eq) in anhydrous DCM (20 mL/g).

Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0°C.

Mesylation: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise via syringe.

Critical Step: Exothermic reaction; maintain temp < 5°C to avoid side reactions.

Workup: Stir for 3 hours at RT. Wash with 1M HCl (to remove amine), then sat. NaHCO

, then brine.

Purification: Dry over MgSO

, concentrate, and flash chromatograph (DCM:MeOH).

Reactivity & Applications (Divergent Synthesis)
The power of 3-halogenated chromone mesylates lies in their ability to undergo orthogonal

reactions.

Pathway A: Palladium-Catalyzed Cross-Coupling (C3)
The C3-halogen is highly reactive toward Pd(0).

Suzuki-Miyaura: Coupling with aryl boronic acids yields isoflavones (3-arylchromones).

Heck Reaction: Coupling with styrenes yields fluorescent probes.

Sonogashira: Coupling with alkynes yields DNA-intercalating agents.
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Pathway B: Nucleophilic Displacement (Mesylate)
The mesylate group allows for the late-stage introduction of solubility tags or pharmacophores.

Azidation: Reaction with NaN

yields azides for "Click" chemistry.

Amination: Displacement by secondary amines (e.g., morpholine, piperazine) improves

bioavailability.
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Figure 2: Orthogonal reactivity map. The scaffold allows independent modification of the "East"

(C3) and "West" (Mesylate) wings.

Quantitative Data & SAR Summary
When optimizing these scaffolds for biological activity (e.g., enzyme inhibition), the electronic

nature of the C3-halogen and the leaving group ability of the mesylate are critical.
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Substituent (C3)
Electronic Effect (

)

Steric Bulk (A
value)

Primary Utility

Chlorine (Cl) +0.23 0.43

Moderate leaving

group; best for cost-

effective scale-up.

Bromine (Br) +0.23 0.38

Standard. Balanced

reactivity for Pd-

coupling and stability.

Iodine (I) +0.18 0.47

Highly reactive; best

for difficult couplings

(e.g., sterically

hindered boronic

acids).

Mesylate (OMs) - -

Excellent leaving

group (

vs Acetate). Essential

for SN2.
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chromone derivatives).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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